3-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoic acid
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Overview
Description
3-[((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID is a complex organic compound with the molecular formula C21H16BrNO3 and a molecular weight of 410.26 g/mol . This compound is characterized by the presence of a bromobenzyl group, an oxyphenyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions in acetone . This reaction yields 4-[(4-bromobenzyl)oxy]benzaldehyde, which is then further reacted with 3-aminobenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID is unique due to its specific structural features, including the presence of both a bromobenzyl and an oxyphenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H16BrNO3 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-[[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C21H16BrNO3/c22-18-8-4-16(5-9-18)14-26-20-10-6-15(7-11-20)13-23-19-3-1-2-17(12-19)21(24)25/h1-13H,14H2,(H,24,25) |
InChI Key |
GEXIQEHMNALHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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